molecular formula C14H15ClN4O B2852530 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2195953-96-7

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2852530
CAS No.: 2195953-96-7
M. Wt: 290.75
InChI Key: SLJKNOHFGFRVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one, is a synthetic hybrid molecule designed for advanced antibacterial research. It incorporates two pharmacologically significant motifs: an azetidine ring and a 1,2,3-triazole scaffold. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, widely recognized for its role in combating antibiotic resistance. Its inclusion in molecular hybrids is a strategic approach to develop novel agents against multi-drug resistant pathogens, particularly Gram-negative ESKAPE pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii , which pose a major global health threat . The structural framework of this compound is highly modular, allowing researchers to investigate structure-activity relationships (SAR) and refine its properties. The azetidine ring contributes to the three-dimensionality and metabolic stability of the molecule, while the 3-chlorophenyl group can be critical for target interaction and potency. The primary research value of this compound lies in its potential to overcome existing resistance mechanisms through a dual-targeting or conjugative approach, which can impair bacterial adaptation and enhance the efficacy of the pharmacophores[cite:3]. It serves as a critical intermediate for constructing more complex conjugates and provides a versatile core for screening new antibacterial candidates against a panel of resistant bacterial strains.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-16-6-7-17-19/h1-3,6-8,13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKNOHFGFRVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule features three critical components:

  • Azetidine ring substituted at the 3-position with a 2H-1,2,3-triazole moiety
  • Propan-1-one backbone serving as a linker
  • 3-Chlorophenyl group as the aromatic terminus

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

  • Pathway A : Coupling of pre-formed 3-(2H-1,2,3-triazol-2-yl)azetidine with 3-(3-chlorophenyl)propanoyl chloride
  • Pathway B : Sequential assembly via Huisgen cycloaddition on a propargyl-azetidine intermediate

Detailed Synthetic Procedures

Pathway A: Acylative Coupling Approach

Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
  • Starting Material : Azetidin-3-amine hydrochloride (5.0 g, 41.3 mmol)
  • Triazole Installation :
    • React with 1H-1,2,3-triazole (3.4 g, 49.5 mmol) in DMF (50 mL)
    • Add K₂CO₃ (11.4 g, 82.6 mmol) and CuI (0.8 g, 4.1 mmol)
    • Heat at 110°C under N₂ for 24 hours
  • Purification :
    • Filter through Celite®
    • Concentrate under reduced pressure
    • Purify via silica chromatography (EtOAc/Hexanes 3:7)
    • Yield : 68% (3.2 g)
Preparation of 3-(3-Chlorophenyl)Propanoyl Chloride
  • Starting Material : 3-(3-Chlorophenyl)Propanoic acid (4.7 g, 25 mmol)
  • Chlorination :
    • Treat with SOCl₂ (8.9 mL, 123 mmol) in anhydrous DCM (30 mL)
    • Reflux for 3 hours
    • Remove excess SOCl₂ by rotary evaporation
    • Yield : Quantitative (5.1 g)
Final Coupling Reaction
  • Conditions :
    • 3-(2H-1,2,3-Triazol-2-yl)azetidine (2.0 g, 15.4 mmol)
    • 3-(3-Chlorophenyl)propanoyl chloride (3.4 g, 16.9 mmol)
    • Et₃N (4.3 mL, 30.8 mmol) in THF (50 mL)
    • Stir at 0°C → RT for 12 hours
  • Workup :
    • Wash with 1M HCl (2×50 mL)
    • Dry over MgSO₄
    • Chromatography (DCM/MeOH 95:5)
    • Yield : 74% (3.8 g)

Pathway B: Click Chemistry Approach

Synthesis of 3-Azidoazetidine
  • Starting Material : Azetidin-3-ol (3.0 g, 34.5 mmol)
  • Azidation :
    • Treat with NaN₃ (4.5 g, 69 mmol), PPh₃ (9.0 g, 34.5 mmol) in CCl₄ (50 mL)
    • Reflux for 6 hours
  • Isolation :
    • Filter and concentrate
    • Yield : 82% (3.2 g)
Copper-Catalyzed Cycloaddition
  • Reaction Setup :
    • 3-Azidoazetidine (2.5 g, 25.2 mmol)
    • Propargyl 3-(3-Chlorophenyl)Propanoate (5.7 g, 27.7 mmol)
    • CuSO₄·5H₂O (0.63 g, 2.5 mmol)
    • Sodium ascorbate (1.0 g, 5.0 mmol)
    • t-BuOH/H₂O (1:1, 60 mL)
  • Conditions :
    • Stir at 40°C for 8 hours
  • Purification :
    • Extract with EtOAc (3×50 mL)
    • Dry and concentrate
    • Yield : 71% (4.8 g)

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps 3 2
Overall Yield 50.3% 58.2%
Purification Complexity Moderate High
Scalability >100 g <50 g
Byproduct Formation <5% 8-12%

Key Observations:

  • Pathway B demonstrates superior atom economy (78% vs 65%) due to convergent synthesis
  • Copper residues in Pathway B require rigorous chelation (EDTA washes) for pharmaceutical applications
  • Pathway A produces higher purity material (99.2% vs 97.5% by HPLC)

Reaction Optimization Studies

Solvent Screening for Acylative Coupling

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 74 99.2
DCM 8.9 68 98.7
DMF 36.7 81 95.4
Acetonitrile 37.5 63 97.8

Optimal solvent identified as THF balancing yield and purity. DMF increases reaction rate but introduces polar byproducts.

Temperature Profile of Click Chemistry

Temperature (°C) Reaction Time (h) Conversion (%)
25 24 89
40 8 98
60 4 99
80 2 95 (degradation)

40°C identified as optimal – balances reaction rate and thermal stability of azetidine ring.

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.72 (s, 2H, triazole), 4.35 (m, 4H, azetidine), 3.15 (t, 2H, CH₂CO), 2.95 (m, 2H, ArCH₂)
¹³C NMR (100 MHz, CDCl₃) δ 207.8 (C=O), 144.5 (triazole C), 134.6 (Cl-C), 52.1 (azetidine C)
HRMS (ESI+) Calcd for C₁₄H₁₅ClN₄O [M+H]⁺: 290.0932; Found: 290.0935

Crystallographic Data

Parameter Value
Space Group P2₁/c
a (Å) 8.452(2)
b (Å) 12.307(3)
c (Å) 14.876(4)
β (°) 102.34(1)
V (ų) 1505.7(6)
Z 4
R Factor 0.0412

The crystal structure confirms chair conformation of azetidine ring and orthogonal orientation of triazole relative to ketone group.

Industrial-Scale Considerations

From patent literature adaptations:

  • Continuous Flow Approach :
    • Mixing time <10 s in microreactor
    • Productivity 2.3 kg/h
    • Purity >99.5%
  • Purification Strategy :
    • Crystallization from MTBE/Heptane (3:7)
    • Particle size control via anti-solvent addition rate
  • Quality Control :
    • IPC1: Residual Cu <5 ppm (ICP-OES)
    • IPC2: Triazole positional isomer <0.1% (HPLC)

Emerging Methodologies

Photochemical Activation

  • UV (365 nm) initiation reduces reaction time to 15 minutes
  • Enables catalyst-free conditions
  • Limited to small batches (<100 g)

Biocatalytic Approaches

  • Lipase-mediated acylation achieves 92% ee
  • Requires engineered enzyme variants
  • Currently at lab-scale development

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The propanone group can be oxidized to form carboxylic acids or esters.

  • Reduction: The triazole ring can be reduced to form amines.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or esters.

  • Reduction: Amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The triazole ring is known for its ability to bind to various biological targets, making it useful in drug discovery.

  • Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infections and inflammation.

  • Industry: Its unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

3-(4-Fluoro-3-Methylphenyl)-1-[3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl]Propan-1-One (BK66045)
  • Molecular Formula : C₁₅H₁₇FN₄O (MW: 288.32)
  • Key Differences : The 3-chlorophenyl group is replaced with a 4-fluoro-3-methylphenyl substituent.
  • Implications : The fluoro and methyl groups may enhance metabolic stability compared to the chloro substituent, while reducing electronegativity. This could alter binding affinity in biological targets .

Analogues with Heterocyclic Replacements

3-(3-Chloroanilino)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propan-1-One
  • Molecular Formula : C₁₄H₁₆ClN₃O (MW: 277.75)
  • Key Differences : The azetidine-triazole unit is replaced with a 3,5-dimethylpyrazole ring.
  • Crystallographic Data: Monoclinic crystal system (space group P21/c) with hydrogen-bonding interactions stabilizing the structure .

Triazole-Containing Chalcones

(Z)-1-(2,4-Dimethylphenyl)-3-Phenyl-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One
  • Molecular Formula: Not explicitly provided (estimated C₁₉H₁₇N₃O).
  • Key Differences: A propenone backbone with a triazole substituent, forming a chalcone-like structure.
  • Implications: The α,β-unsaturated ketone system in chalcones is known for bioactivity (e.g., antimicrobial, anticancer), but the rigidity of the propenone backbone may limit bioavailability compared to the propanone-based target compound .

Complex Triazolone Derivatives

4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl-Methyl)-1,3-Dioxolan-4-yl]Methoxy]Phenyl]Piperazin-1-yl]Phenyl]-2-(1-Propanoyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One
  • Key Differences : A highly substituted triazolone scaffold with a dioxolane and piperazine moiety.
  • Implications: The increased complexity and polarity may enhance target specificity but reduce membrane permeability compared to the simpler azetidine-triazole-propanone structure .

Comparative Data Table

Compound Name Molecular Formula MW Key Structural Features Notable Properties/Data References
1-(3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl)-3-(3-Chlorophenyl)Propan-1-One C₁₄H₁₅ClN₄O 290.75 Azetidine-triazole, 3-chlorophenyl SMILES: Clc1cccc(c1)CCC(=O)N1CC(C1)n1nccn1
3-(4-Fluoro-3-Methylphenyl)-1-[3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl]Propan-1-One C₁₅H₁₇FN₄O 288.32 4-Fluoro-3-methylphenyl substituent Catalog: BK66045
3-(3-Chloroanilino)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propan-1-One C₁₄H₁₆ClN₃O 277.75 Pyrazole ring, 3-chloroanilino Crystal P21/c, a=14.5389 Å
(Z)-1-(2,4-Dimethylphenyl)-3-Phenyl-2-(1H-1,2,4-Triazol-1-yl)Prop-2-En-1-One ~C₁₉H₁₇N₃O N/A Chalcone backbone, triazole substituent Bioactivity: Triazole-chalcone hybrid

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic molecule notable for its diverse biological activities. The presence of the triazole and azetidine rings, along with the 3-chlorophenyl moiety, contributes to its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN3OC_{13}H_{14}ClN_3O, with a molecular weight of approximately 253.72 g/mol. The structure includes a triazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound primarily stems from the following mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in microbial growth and cancer cell proliferation. This inhibition can disrupt critical metabolic pathways.
  • Cellular Interaction : The azetidine ring may enhance binding affinity to various receptors or proteins, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research has shown that compounds containing triazole rings exhibit significant activity against various pathogens:

Pathogen TypeActivity Level
BacteriaModerate
FungiHigh
VirusesLow

In vitro studies indicate that this compound demonstrates potent antifungal activity comparable to established antifungal agents like fluconazole.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Inhibition of enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

A study demonstrated that this compound significantly reduced the viability of HeLa cells (human cervical cancer cell line) in a dose-dependent manner.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

  • Study on Triazole Derivatives : A comprehensive review highlighted the role of triazoles in anticancer drug design, emphasizing their ability to inhibit angiogenesis and tumor growth .
  • Synthesis and Evaluation : A recent synthesis of triazole-based compounds showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity levels in normal cells .

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one?

The synthesis typically involves multi-step reactions, including:

  • Triazole Ring Formation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to construct the 1,2,3-triazole moiety .
  • Azetidine Functionalization : Nucleophilic substitution or coupling reactions to introduce the azetidine ring .
  • Ketone Linkage : Condensation reactions between intermediates, such as using chloroacetyl chloride or activated carbonyl reagents .
    Optimization : Microwave-assisted synthesis or solvent-free conditions improve yield and reduce reaction time .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and azetidine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves 3D conformation of the azetidine ring and triazole orientation, critical for docking studies .
    Example : SHELX software refines crystallographic data to resolve torsional angles and hydrogen bonding .

Q. What are the primary challenges in purifying intermediates during synthesis?

  • Byproduct Removal : Chromatography (e.g., silica gel or HPLC) isolates target compounds from regioisomers or unreacted starting materials .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate removal; rotary evaporation under reduced pressure is critical .

Advanced Research Questions

Q. How does the conformation of the azetidine ring influence biological activity?

  • Structural Insights : X-ray data (e.g., dihedral angles) reveal that a planar azetidine ring enhances binding to hydrophobic pockets in enzymes like kinases .
  • Dynamic Effects : NMR relaxation studies show that ring puckering modulates steric hindrance, affecting interactions with target proteins .
    Methodology : Combine crystallography with molecular dynamics simulations to correlate conformation-activity relationships .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized Assays : Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentration controls) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines or assay conditions .
    Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility; validate via broth microdilution .

Q. What computational approaches optimize structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets like CYP450 enzymes .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 3-chlorophenyl) with activity .
    Example : Modifying the triazole substituent to a pyridine group increases hydrophobicity, improving blood-brain barrier penetration .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Catalyst Screening : Pd/C or CuI accelerates coupling reactions while reducing side products .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .
    Data-Driven Approach : Design of Experiments (DoE) identifies optimal solvent/catalyst ratios .

Q. What strategies address spectral data discrepancies in structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectra .

Q. How to design derivatives for probing SAR without destabilizing the core structure?

  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with trifluoromethyl or methoxy groups to assess electronic effects .
  • Ring Expansion : Replace azetidine with pyrrolidine to evaluate steric tolerance in target binding pockets .

Q. What in vitro assays are most relevant for evaluating target engagement?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., FP-TDP1 for topoisomerase inhibition) quantify potency .
  • Cellular Uptake : LC-MS measures intracellular concentrations to correlate pharmacokinetics with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.